Cobalt propionate

Description

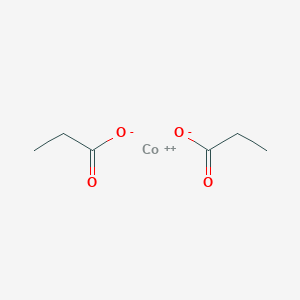

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1560-69-6 |

|---|---|

Molecular Formula |

C6H10CoO4 |

Molecular Weight |

205.07 g/mol |

IUPAC Name |

cobalt(2+);propanoate |

InChI |

InChI=1S/2C3H6O2.Co/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |

InChI Key |

TZWGXFOSKIHUPW-UHFFFAOYSA-L |

SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Co+2] |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Co+2] |

Other CAS No. |

1560-69-6 |

physical_description |

Liquid; PelletsLargeCrystals |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Cobalt Propionate Complexes

Direct Synthesis Approaches

Direct synthesis methods provide straightforward routes to cobalt propionate (B1217596), typically involving the reaction of a cobalt precursor with propionic acid or its salt. The choice of precursor can influence reaction conditions and product purity.

Synthesis from Cobalt Carbonate Precursors

A common and effective method for preparing cobalt propionate utilizes cobalt carbonate as the starting material. In a typical procedure, cobalt carbonate is reacted with propionic acid. For instance, a preparation involved combining 85.42 grams of dry cobalt carbonate with 266.60 grams of anhydrous propionic acid. google.com Another example involves dissolving cobalt carbonate in hot distilled water (60 °C) followed by the dropwise addition of propionic acid. The reaction temperature is then increased to 100 °C, and heating is continued to reduce the solvent volume. wits.ac.za This method is advantageous due to the clean reaction, with carbon dioxide and water being the primary byproducts, which are easily removed.

The reaction can be summarized as: CoCO₃ + 2CH₃CH₂COOH → Co(CH₃CH₂COO)₂ + H₂O + CO₂

This approach is also utilized in the synthesis of more complex borate-containing cobalt complexes, where cobalt carbonate is reacted with a mixture of organic carboxylic acids, including propionic acid, as an initial step. google.com

Synthesis from Cobalt Halide Precursors

Cobalt halides, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), serve as another viable precursor for the synthesis of this compound. wikipedia.org In one reported synthesis, cobalt(II) chloride hexahydrate was dissolved in propionic acid, and the solution was refluxed at 140 °C for 1-2 hours. wits.ac.za Upon cooling, a sticky solid formed, which was then dissolved in hot distilled water and filtered. Needle-like maroon crystals of this compound were obtained after several days. wits.ac.za

The general reaction is: CoCl₂ + 2CH₃CH₂COOH → Co(CH₃CH₂COO)₂ + 2HCl

This method is effective, though the production of hydrochloric acid requires appropriate handling and reaction vessel materials. The choice of cobalt halide can also influence the reaction, with cobalt(II) bromide and iodide also being potential, albeit less common, starting materials. wikipedia.org

Controlled Crystallization Strategies for Polymorphs

Polymorphism, the existence of a compound in more than one crystalline form, is a critical consideration in materials science. mt.comcrysforma.com The different polymorphs of a substance can exhibit varying physical properties. mt.com Controlled crystallization is key to obtaining a desired polymorph. mt.com Strategies to control polymorphism include seeding the solution with the desired crystal form and carefully managing process parameters such as temperature, solvent composition, and agitation. mt.comengineering.org.cn

The phenomenon of surface-induced nucleation, where a specific surface can trigger the crystallization of a particular polymorph, is a promising strategy. themedicinemaker.com This can be influenced by the chemical nature of the interface and intermolecular interactions between the nucleating surface and the crystallizing compound. themedicinemaker.com For this compound, variations in crystallization conditions, such as the solvent system and cooling rate, can lead to the formation of different polymorphs, which may present as distinct crystal habits (e.g., block-like vs. needle-like crystals). wits.ac.za The study of flow-driven crystallization has also shown that out-of-equilibrium conditions can be used to select for specific polymorphs. mdpi.com

Mixed-Ligand and Heteronuclear Complex Synthesis

The versatility of cobalt's coordination chemistry allows for the synthesis of a wide array of mixed-ligand and heteronuclear complexes. These complexes incorporate additional ligands alongside propionate, leading to compounds with tailored electronic, magnetic, and structural properties.

Preparation with Borate (B1201080) Ligands

Cobalt borate propionate complexes are a class of compounds with potential applications in catalysis and materials science. ontosight.ai The synthesis of these materials can involve reacting cobalt salts with both borate and propionate ligands under controlled conditions. For example, a process for preparing a carboxyl cobalt-boron complex involves a two-step reaction. First, cobalt carbonate is reacted with a mixture of carboxylic acids. In the second step, a borate ester, such as tributyl borate, is added to the reaction system at an elevated temperature (160-180 °C). google.com Another approach involves the reaction of cobalt hydroxide (B78521) with a mixture of neodecanoic acid and propionic acid, followed by a boro-acylation reaction with tributyl borate. The incorporation of borate ligands can significantly influence the properties of the final complex.

Incorporation of Nitrogen-Donor Ligands

Nitrogen-donor ligands are frequently incorporated into this compound frameworks to create complexes with diverse structures and functionalities.

1,10-Phenanthroline (B135089): This bidentate ligand readily forms stable complexes with cobalt(II). nih.govresearchgate.netajol.infoias.ac.inajol.info Synthesis typically involves the reaction of a cobalt salt with 1,10-phenanthroline in a suitable solvent. ias.ac.in While direct synthesis of a this compound complex with 1,10-phenanthroline is not explicitly detailed in the provided sources, the synthesis of analogous complexes, such as [Co(phen)₂(H₂O)₂]Cl₂, suggests that a similar methodology could be applied by using this compound as the starting salt or by adding propionate as a counter-ion. researchgate.netajol.info The resulting complexes often exhibit octahedral geometry. ajol.info

Terpyridines: Terpyridine and its derivatives are tridentate ligands that form well-defined complexes with cobalt. nih.govmdpi.commdpi.comrsc.org The synthesis of cobalt-terpyridine complexes often involves the reaction of a cobalt(II) salt, like CoCl₂·6H₂O or Co(NO₃)₂·6H₂O, with the terpyridine ligand in a solvent mixture such as methanol/dichloromethane. mdpi.comrsc.org These reactions can yield mononuclear complexes where the cobalt center is coordinated by two terpyridine ligands, or they can form coordination polymers. mdpi.comrsc.org

Purine-containing Ligands: Purines and their derivatives offer multiple coordination sites and can be used to construct metal-organic frameworks (MOFs). tandfonline.comrsc.org A series of metal-organic frameworks have been synthesized using a propionate-functionalized purine-containing ligand, 3-(6-oxo-6,9-dihydro-1H-purin-1-yl)propanoic acid (H₂L). tandfonline.com The synthesis of a cobalt complex, [Co(HL)₂(H₂O)₂]n, involves the reaction of the ligand with a cobalt salt. tandfonline.com The resulting structure is a 2-D coordination polymer with a (4,4) net topology composed of helical metal-organic chains. tandfonline.com Other research has focused on the synthesis of cobalt(III) complexes with purine-6-thione ligands, demonstrating coordination through sulfur and nitrogen atoms. rsc.org

The following table summarizes the synthetic approaches for various this compound complexes:

| Precursor/Ligand | Synthetic Method | Resulting Complex Type |

| Cobalt Carbonate | Reaction with propionic acid | Simple this compound |

| Cobalt Halide | Reaction with propionic acid | Simple this compound |

| Borate Ligands | Reaction with cobalt carboxylate mixture | Cobalt Borate Propionate |

| 1,10-Phenanthroline | Reaction with cobalt salt | Mixed-Ligand Complex |

| Terpyridines | Reaction with cobalt salt | Mixed-Ligand Complex/Polymer |

| Purine-containing Ligands | Reaction with cobalt salt | Metal-Organic Framework |

Formation of Multi-component this compound Salts (e.g., Cobalt Decanoate (B1226879) Mixing Salts)

The synthesis of multi-component this compound salts involves the reaction of a cobalt source with a mixture of carboxylic acids. This method is employed to produce mixed salts with specific properties, such as enhanced stability or performance in certain applications. A notable example is the formation of a this compound and cobalt decanoate mixed salt.

The general process involves a salt-forming reaction where a cobalt precursor, such as cobalt(II) hydroxide, is reacted with a combination of propionic acid and another carboxylic acid, like neodecanoic acid. google.comgoogle.com This reaction is typically carried out in a sealed container under atmospheric pressure at elevated temperatures, generally ranging from 150°C to 190°C, for a duration of two hours or more. google.comgoogle.com This initial step yields a salt mixture containing both this compound and the cobalt salt of the other acid (e.g., cobalt neodecanoate). google.com

Further modifications to the resulting mixed salt can be made through subsequent reaction steps. For instance, an acid displacement or metathesis reaction can be performed by introducing other organic acids, such as isooctyl acid, stearic acid, or pivalic acid, into the system at temperatures between 190°C and 200°C. google.comgoogle.com This step serves to replace some of the propionate groups in the complex. google.com Additives like calcium metaborate (B1245444) or additional cobalt hydroxide may also be introduced in a final step to produce the desired finished product with high stability. google.comgoogle.comgoogle.com The inclusion of various acids like stearic acid and isononanoic acid, along with compounds like boric butyl ester, is a documented strategy for creating these complex mixed salts. google.com

The following table presents data from example embodiments for the initial salt-forming reaction to produce a this compound and neodecanoate mixed salt.

Table 1: Reaction Parameters for the Synthesis of this compound-Neodecanoate Mixed Salt

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Reactants | ||

| Cobalt Hydroxide | 27 kg | 25 kg |

| Propionic Acid | 12 kg | 10 kg |

| Neodecanoic Acid | 45 kg | 50 kg |

| Reaction Conditions | ||

| Temperature | 175°C - 185°C | 175°C - 185°C |

| Reaction Time | 2.5 hours | 2 hours |

Data sourced from patent CN104788718B google.com

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 15291 |

| Cobalt(II) hydroxide | 73967 |

| Propionic acid | 1032 |

| Cobalt decanoate | 16211248 |

| Neodecanoic acid | 8459 |

| Stearic acid | 5281 |

| Isooctyl acid | 8143 |

| Pivalic acid | 6417 |

| Calcium metaborate | 61530 |

| Isononanoic acid | 17999 |

Structural Elucidation and Spectroscopic Characterization of Cobalt Propionate Systems

X-ray Crystallography

X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline solids. For cobalt propionate (B1217596) and its derivatives, this technique has unveiled detailed information about their molecular structures, coordination environments, and polymeric nature.

Single crystal X-ray diffraction has been employed to elucidate the precise atomic arrangement in cobalt propionate compounds. Research has successfully characterized the structure of hydrated polymeric cobalt(II) propionate dihydrate. nih.goviucr.org This compound was prepared by reacting cobalt(II) carbonate hydrate (B1144303) with aqueous propionic acid. nih.gov The analysis of its crystals provides key data on bond lengths and angles within the molecular unit.

In a closely related structure, cobalt(II) isobutyrate dihydrate, the Co-O bond lengths are found to be in the range of 2.0142(6) to 2.1777(6) Å. nih.gov The angles around the cobalt ion in this related compound vary from 78.99(3)° to 110.31(2)°. nih.gov These values are comparable to those found in cobalt(II) propionate dihydrate. nih.gov

Additionally, studies have reported the synthesis and X-ray diffraction analysis of more complex systems, such as an octanuclear mixed-valence cobalt(II, III) propionate complex, which possesses a distinct molecular structure containing four Co(III) atoms. researchgate.net

Table 1: Selected Structural Data for a Cobalt(II) Carboxylate System closely related to Cobalt(II) Propionate Dihydrate (Data from the structurally similar cobalt(II) isobutyrate dihydrate) nih.gov

| Parameter | Value |

| Bond Lengths (Å) | |

| Co—O | 2.0142(6) - 2.1777(6) |

| C—O (Group 1) | 1.2755(10), 1.2533(10) |

| C—O (Group 2) | 1.2878(9), 1.2510(11) |

| Bond Angles (˚) | |

| cis-O—Co—O | 78.99(3) - 110.31(2) |

| Interatomic Distances (Å) | |

| Intra-chain Co···Co | 3.2029(2) |

The coordination geometry around the central cobalt ion is a critical aspect of its structure. In hydrated polymeric cobalt(II) propionate, the Co(II) ion is six-coordinate, adopting a slightly distorted octahedral geometry. nih.govresearchgate.net This coordination environment is defined by six oxygen atoms. nih.gov Four of these oxygen atoms are from four different bridging carboxylate ligands, and the remaining two are from two bridging water molecules. nih.gov

While cobalt complexes can exhibit various coordination geometries, including tetrahedral and square planar, the octahedral arrangement is common, particularly for Co(II) and Co(III). tu-darmstadt.deacs.orglibretexts.org In the case of cobalt(II) propionate dihydrate, the observed distorted octahedral geometry is consistent with findings for similar cobalt(II) carboxylates like the acetate (B1210297) and butyrate (B1204436) analogues. nih.govresearchgate.net

Cobalt(II) propionate can form coordination polymers, where individual cobalt-propionate units link together to create extended chains or networks. In the hydrated dihydrate form, the propionate and water ligands act as bridges, linking the Co(II) ions into a one-dimensional polymeric chain. nih.govsci-hub.box The carboxylate groups in these structures can adopt different coordination modes to facilitate this bridging. nih.gov

These polymeric chains can be further interconnected through hydrogen bonds, often involving the water molecules, to form higher-dimensional supramolecular structures, such as two-dimensional sheets. nih.gov The ability of carboxylate anions to act as versatile bridging ligands is a key factor in the formation of these diverse polynuclear and polymeric structures. nih.govacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the chemical bonds and functional groups within a molecule. These methods are instrumental in characterizing the coordination of the propionate ligand to the cobalt center.

Infrared (IR) spectroscopy is a powerful tool for characterizing ligand coordination in metal complexes. academie-sciences.fr Studies on cobalt(III) complexes containing the ethylenediamine-N,N′-di-3-propionate (eddp) ligand have utilized IR spectroscopy for characterization. researchgate.nettandfonline.com The coordination of a carboxylate group to a metal ion results in characteristic shifts in the positions of the asymmetric and symmetric stretching vibrations of the COO⁻ group.

By analyzing the difference between the frequencies of these two bands (Δν), one can infer the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). In hydrated cobalt complexes, IR spectra also typically show broad absorption bands corresponding to the O-H stretching of coordinated water molecules. scirp.orgd-nb.info Furthermore, the far-IR region of the spectrum can provide information on the metal-ligand vibrations, such as the Co-O stretching modes. academie-sciences.fr

Specific Raman spectroscopic studies focused solely on simple this compound are not widely available in the surveyed literature. However, the technique has been applied to characterize related compounds. For instance, Raman spectra have been measured for various organic propionate esters, and characteristic vibrational frequencies of the propionate group have been identified. aps.org

In studies of other cobalt-containing materials, such as cobalt oxides and peroxo complexes, Raman spectroscopy has proven effective for probing the vibrations of Co-O bonds. academie-sciences.frrsc.org For example, the breathing vibration mode of the CoO₆ octahedron in certain cobalt oxides gives a strong Raman signal. academie-sciences.fr It is therefore expected that Raman spectroscopy could serve as a valuable technique for investigating the Co-O bonds and the skeletal vibrations of the propionate ligand in this compound systems.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. However, the application of NMR to cobalt(II) propionate is complicated by the paramagnetic nature of the Co(II) ion, which often leads to significant broadening of NMR signals. Consequently, much of the detailed NMR research has been conducted on diamagnetic cobalt(III) complexes that incorporate propionate-containing ligands.

For comparison, the ¹³C NMR spectrum of free propionic acid shows distinct signals for its three carbon atoms. chemicalbook.com The chemical shifts in metal complexes are expected to shift upon coordination to the cobalt center. In general, the chemical shift ranges for different types of carbon atoms are well-established. oregonstate.edulibretexts.orgchemguide.co.uk

Table 1: General ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Chemical Shift (ppm) |

|---|---|

| C-C (Aliphatic) | 0 - 50 |

| C-O (Aliphatic) | 50 - 100 |

| C=C (Alkene/Aromatic) | 100 - 150 |

| C=O (Carboxylic Acid/Ester) | 160 - 185 |

Note: The specific chemical shifts for this compound would be influenced by the paramagnetic nature of Co(II) or the specific coordination geometry in Co(III) complexes.

Proton (¹H) NMR spectroscopy is used to determine the structure of a molecule by analyzing the signals of its hydrogen atoms. As with ¹³C NMR, obtaining high-resolution ¹H NMR spectra for paramagnetic cobalt(II) propionate is challenging. Studies on diamagnetic Co(III) complexes containing propionate moieties, such as ethylenediamine-N,N′-diacetate-N,N′-di-3-propionate, have been conducted. The resulting spectra are often complex and can be difficult to fully interpret. oup.comtandfonline.com

The characterization of cobalt(III) complexes with various hexadentate ligands containing propionate groups has utilized ¹H NMR to help determine the stereochemistry of the prepared complexes. scispace.com In studies of cobalt(II)-substituted enzymes, ¹H NMR has been used to monitor the signals of histidine residues bound to the cobalt ion, providing insight into inhibitor binding. nih.gov

Table 2: General ¹H NMR Chemical Shifts for Propionate-like Fragments

| Proton Environment | Typical Chemical Shift (ppm) in Organic Molecules |

|---|---|

| -CH₃ | ~1.1 |

| -CH₂- | ~2.3 |

Note: These are typical values for a propionate group in a diamagnetic organic molecule; coordination to a cobalt center would alter these shifts.

Electronic Absorption and Circular Dichroism Spectroscopy

Electronic absorption and circular dichroism (CD) spectroscopies are instrumental in probing the electronic structure and stereochemistry of cobalt complexes.

Electronic absorption spectra of cobalt(II) complexes in an octahedral environment typically display broad bands in the visible and near-infrared regions. These arise from d-d transitions, specifically from the ⁴T₁g(F) ground state to the ⁴T₂g(F) and ⁴T₁g(P) excited states. nih.gov For cobalt(III) complexes with ligands containing propionate groups, electronic absorption spectra are used to deduce the geometry of the complexes. researchgate.net

Circular dichroism spectroscopy is particularly useful for studying chiral molecules. The CD spectra of optically resolved cobalt(III) complexes with ligands like ethylenediamine-N,N′-diacetate-N,N′-di-3-propionate have been measured to determine their absolute configurations. oup.comtandfonline.com The sign and intensity of the CD bands in the d-d transition region are correlated with the stereochemistry (e.g., Λ or Δ configuration) of the complex. scispace.comresearchgate.net

Table 3: Representative Electronic Absorption and CD Data for a Cobalt(III)-EDDA-propionate type Complex

| Technique | Band Maximum (nm) | Molar Absorptivity (ε) or Molar Circular Dichroism (Δε) | Assignment |

|---|---|---|---|

| Electronic Absorption | ~540 | ~150 M⁻¹cm⁻¹ | ¹A₁g → ¹T₁g |

| Electronic Absorption | ~380 | ~180 M⁻¹cm⁻¹ | ¹A₁g → ¹T₂g |

| Circular Dichroism | ~540 | Varies (sign depends on isomer) | - |

Source: Based on data for related Co(III) complexes. oup.comkg.ac.rs

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are employed to study the thermal stability and decomposition of this compound systems. These methods provide information on mass loss as a function of temperature and the energetics of the decomposition processes.

Studies on bis(propionato)cobalt(II) complexes have shown that their thermal decomposition is a multi-step process. For instance, the decomposition of bis(propionato)pyridine-N-oxide-cobalt(II) involves the initial loss of the pyridine-N-oxide ligands, followed by the decomposition of the remaining bis(propionato)cobalt(II) to form cobalt oxide (Co₃O₄) at higher temperatures. akjournals.com The decomposition steps are often associated with strong exothermic peaks in the DTA curve. akjournals.com

Investigations into cobalt(III) complexes with the ethylenediamine-N,N′-di-3-propionate (eddp) ligand also reveal multi-step degradation processes, which can sometimes be separated into individual steps corresponding to the loss of water molecules followed by the decomposition of the organic ligand. researchgate.net The thermal decomposition of various cobalt coordination compounds ultimately leads to the formation of cobalt oxides, with the final product depending on the temperature and atmosphere. tn-sanso.co.jpksu.edu.sa

Table 4: General Decomposition Stages for Cobalt Carboxylate Complexes

| Temperature Range (°C) | Process | Typical Mass Loss |

|---|---|---|

| < 150 | Dehydration (loss of water of crystallization) | Variable |

| 200 - 400 | Decomposition of organic ligand | Significant |

| > 400 | Formation of Cobalt Oxide | - |

Source: Based on general findings for cobalt carboxylates and related coordination compounds. akjournals.comresearchgate.netbg.ac.rs

Advanced Coordination Chemistry of Cobalt Propionate

Ligand Coordination Modes and Bonding Topologies of Propionate (B1217596)

The propionate anion (CH₃CH₂COO⁻) is a versatile ligand in coordination chemistry due to the multiple ways its carboxylate group can bind to metal centers. In cobalt propionate complexes, this flexibility gives rise to a variety of bonding topologies that are fundamental to the resulting structure's dimensionality and properties.

The crystal structure of cobalt(II) propionate dihydrate, {[Co(C₂H₅COO)₂(H₂O)]·H₂O}n, reveals a one-dimensional polymeric chain. uni.luharvard.eduresearchgate.net In this structure, the Co(II) ion is in a distorted octahedral coordination environment. uni.luharvard.edu It is coordinated by four oxygen atoms from four distinct bridging propionate ligands and two oxygen atoms from two bridging water molecules. uni.luharvard.edu The propionate ligands within this specific polymer exhibit two primary coordination modes: monodentate and syn-syn bidentate bridging. uni.luresearchgate.net Similarly, in a related cobalt(II) isobutyrate dihydrate, the carboxylate ligands also adopt two different bridging modes, μ-(κ²O:O′) and μ-(κ²O:O), which link the cobalt centers into infinite one-dimensional chains. fishersci.befishersci.ptsigmaaldrich.com

Beyond the simple this compound dihydrate, the propionate ligand can adopt several other coordination modes, which are common for carboxylates and have been observed in various coordination polymers. researchgate.net These include:

Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring.

Bidentate Bridging: The carboxylate group bridges two metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation, influencing the distance and magnetic coupling between the metal ions.

The specific coordination mode adopted is influenced by several factors, including the steric bulk of the carboxylate, the nature of the metal ion, the presence of other auxiliary ligands, and the reaction conditions such as solvent and temperature. sigmaaldrich.com This variety in bonding is a key tool for chemists to engineer the topology of the resulting coordination polymer. nih.gov

Formation and Characterization of Coordination Polymers and Metal-Organic Frameworks

The ability of the propionate ligand to bridge cobalt centers facilitates the formation of extended one-, two-, or three-dimensional networks known as coordination polymers (CPs) or metal-organic frameworks (MOFs). researchgate.net The synthesis of these materials typically involves the self-assembly of cobalt salts (e.g., cobalt chloride or cobalt nitrate) with propionic acid or its salt under controlled conditions. mdpi.comamericanelements.com Hydrothermal and solvothermal methods are commonly employed, where the reaction is carried out in water or an organic solvent at elevated temperatures and pressures. eco-vector.comuni.lu These methods facilitate the crystallization of the product, yielding stable crystalline materials. rsc.org

Characterization of the resulting this compound-based CPs and MOFs is crucial to understanding their structure and properties. The primary techniques include:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the carboxylate group to the cobalt ion. The positions of the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the COO⁻ group are sensitive to its coordination mode. The difference between these two frequencies (Δν) can help distinguish between monodentate, chelating, and bridging modes. researchgate.netacs.org

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the coordination polymers and to identify the loss of solvent molecules or the decomposition of the framework at higher temperatures. nih.gov

The rational design of this compound CPs with specific dimensionalities (1D, 2D, or 3D) is a central goal in crystal engineering. The final architecture is directed by a combination of factors, with ligand selection being paramount.

1D Architectures: One-dimensional chains are a common motif in cobalt-carboxylate chemistry. In the case of cobalt(II) propionate dihydrate, Co²⁺ ions are linked by both bridging propionate groups and water molecules to form infinite linear chains. uni.luharvard.edu The use of only a simple carboxylate ligand often leads to 1D structures where the chains are further organized into higher-dimensional supramolecular arrays by weaker forces like hydrogen bonds. fishersci.ptmdpi.com The introduction of linear, bifunctional co-ligands, such as 4,4'-bipyridine, can also act as pillars or spacers, linking cobalt centers into simple 1D zigzag or straight chains. uni.lu

2D Architectures: Two-dimensional layered structures can be achieved by using the propionate ligand in conjunction with other bridging ligands. For example, while one ligand type might form 1D chains, a second, different bridging ligand can link these chains together into a 2D sheet. fishersci.com The coordination preference of the cobalt ion (typically octahedral) and the geometry of the ligands dictate the resulting network. mdpi.comconicet.gov.ar The formation of 2D layers can also be promoted by using tripodal carboxylate ligands, which can link multiple metal centers in a plane. acs.org The final assembly into a 2D network is often a product of linking metal ions through Lewis acid-base interactions with the organic ligands. conicet.gov.ar The choice of solvent and the presence of mediating N,N-supporting ligands can also drive the formation of 2D versus 3D structures from the same set of primary building blocks. rsc.org

The structural diversity arises from the versatile coordination modes of the carboxylate group and the ability to introduce auxiliary ligands that can direct the assembly in a predictable manner. rsc.orgresearchgate.net

To simplify and classify the complex structures of coordination polymers, a topological approach is often used. In this method, the structure is reduced to a set of nodes (metal ions or clusters) and linkers (the organic ligands) to describe its fundamental connectivity. rsc.org

Cobalt-carboxylate coordination polymers have been shown to exhibit a range of network topologies. For instance, a 3D cobalt(II) coordination polymer built from a flexible dicarboxylate linker was found to have a cds topology, where both the cobalt ion and the organic linker act as 4-connected nodes. nih.gov In other systems using mixed ligands, different topologies have been observed. For example, studies on cobalt(II) polymers with multifunctional pyridine-carboxylic acids have revealed sra and fes networks for 2D and 3D structures, respectively. rsc.org

The topological analysis of 2D cobalt-carboxylate networks often reveals common patterns. In a series of cobalt polymers synthesized with flexible bis(triazole) and dicarboxylate ligands, the resulting 2D networks were simplified as (3,4)-connected, (3,5)-connected, or (3,6)-connected nets, each with a unique point symbol that describes the connectivity of the nodes. mdpi.com The prevailing topological types for 2D coordination polymers are the square lattice (sql ) and honeycomb (hcb ) nets. These simple and common topologies provide useful blueprints for the rational design of new materials.

Supramolecular Interactions and Self-Assembly Phenomena

Hydrogen bonds are particularly important, especially in hydrated this compound systems or when using co-ligands with hydrogen bond donor/acceptor sites. In cobalt(II) propionate dihydrate, the 1D polymeric chains are connected to each other through a network of O-H···O hydrogen bonds involving both the coordinated and solvent water molecules. uni.luharvard.eduresearchgate.net This effectively links the 1D chains into a 3D supramolecular framework. Similarly, in other cobalt-carboxylate polymers, 1D chains can be linked by hydrogen bonds to form 2D layered architectures. eco-vector.com

When aromatic auxiliary ligands like 1,10-phenanthroline (B135089) or pyridine (B92270) derivatives are incorporated, π-π stacking interactions between the aromatic rings of adjacent ligands become a significant structure-directing force. acs.orgacs.org In a cobalt(II) adipate (B1204190) complex with phenanthroline, 2D layers formed through hydrogen bonds were further assembled into a 3D structure via π-π stacking between the phenanthroline ligands of adjacent layers. acs.org The combination of coordination bonds, hydrogen bonding, and π-π stacking provides a powerful toolkit for the hierarchical self-assembly of complex and functional materials from relatively simple this compound building blocks. acs.org

High-Nuclearity Cobalt Coordination Clusters Containing Propionate Ligands

High-nuclearity coordination clusters are large, discrete molecular species containing multiple metal ions held together by bridging ligands. In cobalt chemistry, carboxylate ligands, including propionate and its analogues like pivalate (B1233124) and benzoate, are exceptionally effective for assembling such clusters. mdpi.com These clusters are of significant interest due to their relevance in molecular magnetism, catalysis, and as models for biological systems. harvard.edu

The synthesis of high-nuclearity cobalt clusters often involves the reaction of a simple cobalt(II) salt with a carboxylate source, sometimes in the presence of an auxiliary ligand that can control the cluster's growth and stabilize its structure. researchgate.net The flexible coordination modes of the carboxylate group allow it to bridge multiple cobalt centers, forming the core of the cluster. For instance, polynuclear cobalt complexes with cubane-like {Co₄O₄} cores are well-known, and these units can serve as building blocks for even larger structures. Propionate ligands have been specifically mentioned in the context of creating soluble cobalt-oxide cubane (B1203433) clusters for electrochemical studies. harvard.edu

While detailed structural reports on very large, discrete cobalt clusters held together exclusively by propionate are less common than for bulkier carboxylates like pivalate, propionate is a key component in building up polynuclear frameworks. For example, propionate has been used as a ligand in forming heterometallic high-nuclearity clusters. researchgate.net A related nickel complex, [Ni(L)₆(DMF)₂(CH₃OH)₂(H₂O)₆]⁴⁺, was synthesized using a dicarboxylate ligand derived from propionate, highlighting the utility of the propionate backbone in creating polynuclear assemblies through self-assembly. researchgate.net The general strategy of using polydentate ligands, such as dicarboxylates, is a cornerstone for designing high-nuclearity systems. The study of these clusters provides insight into magnetic interactions between cobalt ions and the self-assembly processes that govern the formation of complex molecular architectures. mdpi.com

Catalytic Applications of Cobalt Propionate and Its Derivatives

Organic Synthesis Transformations

Cobalt propionate (B1217596) and its derivatives serve as versatile catalysts in a range of organic synthesis transformations. These earth-abundant metal catalysts are gaining attention as cost-effective and sustainable alternatives to precious metal catalysts. organic-chemistry.org They have demonstrated significant efficacy in key reactions such as hydroboration, hydroformylation, hydrogenation, C-alkylation, and hydrosilylation.

Enantioselective Hydroboration of Alkenes and Acrylates

Cobalt-catalyzed enantioselective hydroboration has emerged as a powerful method for creating chiral organoboranes, which are valuable intermediates in organic synthesis. researchgate.netdicp.ac.cn Catalytic systems often employ cobalt(II) salts, such as cobalt(II) acetylacetonate, in conjunction with chiral ligands to achieve high levels of stereocontrol. dicp.ac.cnchinesechemsoc.org These reactions are notable for their atom economy and the versatility of the resulting boronate ester products, which can be transformed into a variety of functional groups. nih.govnih.govacs.orgacs.org

The development of chiral cobalt catalysts has enabled highly regio- and enantioselective hydroboration of various unsaturated substrates, including alkenes and acrylates. nih.govnih.govacs.org The choice of ligand is crucial for controlling the selectivity of the reaction.

For 1,1-disubstituted aryl alkenes, cobalt complexes featuring iminopyridine-oxazoline (IPO) ligands have been shown to catalyze hydroboration with pinacolborane (HBpin), affording α-alkyl-β-pinacolatoboranes with exceptional regioselectivity and high enantiomeric excess (ee), up to 99.5%. organic-chemistry.orgresearchgate.net These reactions proceed efficiently at room temperature with low catalyst loadings. organic-chemistry.org The catalytic system is effective for a range of substrates, including those with electron-donating or electron-withdrawing groups and different steric properties. organic-chemistry.orgresearchgate.net

In the case of α-substituted acrylates, which are challenging substrates for hydroboration, specific cobalt catalysts have been developed. nih.govnih.govacs.org While metal-catalyzed hydroboration of α,β-unsaturated carbonyl compounds often leads to reduction products, certain cobalt systems with 2-(2-diarylphosphinophenyl)oxazoline ligands can achieve highly regio- and enantioselective β-borylation of α-alkyl- and α-aryl-acrylates. nih.govnih.govacs.org This method provides valuable β-borylated propionates. Mechanistic studies suggest that these reactions proceed through a cationic Co(I) species and involve the oxidative migration of a boryl group to the β-carbon of a coordinated acrylate-cobalt complex. nih.govnih.govacs.org

Similarly, cobalt catalysts generated from Co(acac)₂ and chiral bisphosphine ligands have been successfully used for the asymmetric hydroboration of fluoroalkyl-substituted terminal alkenes. dicp.ac.cnacs.org This provides access to chiral alkylboronates containing fluoroalkyl-substituted stereogenic carbons with high enantioselectivity (up to 98% ee). dicp.ac.cn

Table 1: Cobalt-Catalyzed Enantioselective Hydroboration of Various Alkenes

| Substrate Type | Cobalt Catalyst System | Product Type | Selectivity Highlights | Reference |

|---|---|---|---|---|

| 1,1-Disubstituted Aryl Alkenes | Co-iminopyridine-oxazoline (IPO) complexes | α-Alkyl-β-pinacolatoboranes | Exclusive regioselectivity, up to 99.5% ee | organic-chemistry.orgresearchgate.net |

| α-Alkyl- and α-Aryl-Acrylates | Co-(2-(2-diarylphosphinophenyl)oxazoline) complexes | β-Borylated propionates | High regio- and enantioselectivity (e.g., MMA to Roche ester, 99:1 er) | nih.govnih.govacs.org |

| Fluoroalkyl-Substituted Terminal Alkenes | Co(acac)₂ / Chiral bisphosphine ligands (e.g., (R)-BTFM-Garphos) | Chiral alkylboronates with fluoroalkylated stereocenters | High enantioselectivity, up to 98% ee | dicp.ac.cn |

The organoborane products from cobalt-catalyzed hydroboration are versatile chiral synthons. researchgate.net The carbon-boron (C-B) bond can be stereospecifically converted into carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds, providing access to a wide array of valuable chiral molecules. nih.govnih.govacs.orgrsc.org

A significant application is the efficient synthesis of the nonsteroidal anti-inflammatory drug Naproxen. organic-chemistry.orgresearchgate.net The cobalt-catalyzed asymmetric hydroboration of an appropriate 1,1-disubstituted alkene precursor yields a chiral α-alkyl-β-pinacolatoborane, which can then be converted to Naproxen with high stereoselectivity. organic-chemistry.orgresearchgate.net

Another key example is the synthesis of the 'Roche' ester, a widely used chiral building block in the synthesis of polyketide natural products. nih.govnih.govacs.org Through the enantioselective hydroboration of methyl methacrylate, the corresponding β-borylated propionate is formed. This intermediate can be readily converted to the 'Roche' ester in high yield and with excellent enantiomeric ratio (99:1 er). nih.govnih.govacs.org

The methodology has also been applied to the synthesis of tropic acid esters, which are precursors for several important medicinal compounds. nih.govnih.govacs.org Furthermore, the chiral alkylboronates derived from fluoroalkylated alkenes can be readily transformed into various chiral organofluorine compounds, which are of growing interest in pharmaceutical and agrochemical sciences. dicp.ac.cnacs.org

Hydroformylation and Hydrogenation Reactions

Hydroformylation, or the oxo process, is a large-scale industrial process that converts alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond. wikipedia.orglibretexts.org Cobalt catalysts have been historically significant and remain in use, particularly for the production of medium- to long-chain aldehydes. wikipedia.org While the active catalyst is typically a cobalt carbonyl hydride species like HCo(CO)₄, this is often generated in situ from a precatalyst such as dicobalt octacarbonyl or a cobalt(II) carboxylate, like cobalt propionate, under high pressures of hydrogen and carbon monoxide (syngas). libretexts.orgacs.orgresearchgate.net

The cobalt-catalyzed process generally requires high temperatures (110–180 °C) and pressures (100–300 bar). libretexts.orgethz.ch The mechanism involves the formation of HCo(CO)₄, which loses a CO ligand to allow for coordination of the alkene. libretexts.org This is followed by migratory insertion of the alkene into the Co-H bond, which can lead to either a linear or a branched alkyl-cobalt intermediate. Subsequent CO insertion to form an acyl-cobalt species, followed by reaction with H₂, yields the aldehyde product and regenerates the catalyst. libretexts.orgacs.org

A significant side reaction in cobalt-catalyzed hydroformylation is the hydrogenation of the alkene substrate to an alkane. wikipedia.org However, the hydrogenation activity of the catalyst can also be utilized advantageously in tandem reactions. wikipedia.org Under certain conditions, the aldehyde product of hydroformylation can be further hydrogenated in the same reactor to produce alcohols, which are valuable chemical feedstocks for products like detergents. wikipedia.orgtmv.ac.in The Shell process, for instance, uses phosphine-modified cobalt complexes to hydroformylate C₇–C₁₄ olefins and then directly hydrogenate the resulting aldehydes to fatty alcohols. wikipedia.org Tandem hydroformylation-hydrogenation has also been applied to epoxides, converting them first to β-hydroxyaldehydes and then to 1,3-diols, which are important monomers for polyesters. rsc.org

C-Alkylation Reactions of Amides and Esters

Cobalt-catalyzed C-alkylation reactions provide a sustainable method for forming carbon-carbon bonds, particularly for the α-alkylation of carbonyl compounds. acs.orgorganic-chemistry.orgnih.gov This transformation is especially challenging for unactivated amides and esters due to the lower acidity of their α-protons compared to ketones. researchgate.net Traditionally, these reactions required noble metal catalysts like iridium or ruthenium. nih.govcapes.gov.br

Recent research has demonstrated that cobalt complexes stabilized by pincer-type ligands are highly effective for the α-alkylation of both unactivated amides and esters using alcohols as the alkylating agents. acs.orgcapes.gov.brresearchgate.net This approach operates via a "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govresearchgate.net In this process, the cobalt catalyst first dehydrogenates the primary alcohol to an aldehyde. The enolate of the amide or ester then undergoes an aldol (B89426) condensation with this in-situ-generated aldehyde. Finally, the resulting α,β-unsaturated intermediate is hydrogenated by the catalyst using the "borrowed" hydrogen to yield the α-alkylated product, with water as the only byproduct. researchgate.net

The use of earth-abundant cobalt makes this process more economical and sustainable. researchgate.net The catalysts, often based on PN₅P-pincer ligands, can be synthesized from commercially available materials and are activated under the basic reaction conditions. acs.org The methodology is characterized by its mild reaction conditions and tolerance of various functional groups. acs.org This cobalt-catalyzed system has been successfully applied to a broad range of substrates, demonstrating its general utility for constructing C-C bonds in an environmentally benign manner. acs.orgnih.govorganic-chemistry.org

Synthesis of Propionic Acid from Biomass-Derived Feedstocks (e.g., Lactic Acid)

A significant application of cobalt catalysis lies in the sustainable production of propionic acid from biomass-derived resources, such as lactic acid and various carbohydrates. nih.gov Research has demonstrated a non-fermentative chemical process that successfully transforms these renewable feedstocks into propionic acid using a cobalt catalyst in an aqueous medium. researchgate.netrsc.org This method is notable for its high catalytic activity, particularly when zinc is used as a reductant. researchgate.netresearchgate.net

The process involves the chemoselective synthesis of propionic acid from lactic acid over the cobalt catalyst. researchgate.net Water serves not only as an environmentally benign solvent but also as a source of hydrogen for the reaction. researchgate.net Studies have optimized various parameters to maximize the yield of propionic acid, including catalyst loading, the amount of zinc, water volume, temperature, and reaction time. researchgate.netresearchgate.net Under optimized conditions, a propionic acid yield of up to 58.8% has been achieved at 250°C. researchgate.netresearchgate.net

A key finding is that the in situ formation of zinc oxide (ZnO), resulting from the oxidation of the zinc reductant in water, significantly enhances the catalytic activity of the cobalt catalyst during the conversion of lactic acid. researchgate.netrsc.org Furthermore, the cobalt catalyst demonstrates good recyclability, maintaining its activity over multiple cycles. researchgate.netrsc.org This catalytic system is not limited to lactic acid; it can also directly convert other biomass carbohydrates like glucose, cellulose, and starch into propionic acid, highlighting its potential for practical applications in biorefineries. researchgate.netrsc.org

Table 1: Optimized Conditions for Propionic Acid Synthesis from Lactic Acid

| Parameter | Optimized Value |

| Cobalt (Co) Loading | 4 mmol |

| Zinc (Zn) Amount | 10 mmol |

| Water (H₂O) Volume | 7.5 mL |

| Temperature | 250 °C |

| Reaction Time | 2 hours |

| Maximum Yield | 58.8% |

Data sourced from research on cobalt-catalyzed conversion of lactic acid. researchgate.netresearchgate.net

Polymerization Catalysis

This compound is utilized as a catalyst or as a component in catalytic systems for various polymerization reactions. ontosight.aigoogle.com Its application spans from the production of specific types of synthetic rubber to roles in controlled radical polymerization, a method that allows for the synthesis of polymers with well-defined properties. google.comwikipedia.org

In the realm of diene polymerization, this compound is listed among the suitable cobalt compounds for creating multi-component Ziegler-type catalysts used in the polymerization of butadiene. google.com These catalyst systems, which also include an organoaluminum compound and water, are crucial for producing polybutadiene (B167195) with specific microstructures. google.com

Cobalt compounds, including this compound, are also instrumental in cobalt-mediated radical polymerization (CMRP). wikipedia.org This process can operate through several mechanisms, including catalytic chain transfer (CCT) and reversible termination (RT). wikipedia.org In CCT, the cobalt complex acts as a transfer agent to control the molecular weight of the polymer. wikipedia.org In polymerization via reversible termination, a cobalt species reversibly caps (B75204) the growing polymer chain, minimizing unwanted termination reactions and enabling the synthesis of polymers with narrow molecular weight distributions and complex architectures like block copolymers. wikipedia.orgacs.org For instance, the photolysis of a radical initiator in the presence of a Co(II) source, such as cobalt(II) propionate, and a monomer can lead to the formation of highly controlled polymers. acs.org

Another specific application is in improving the adhesion between rubber and metal, particularly in tires. The addition of this compound to rubber skim stock compositions has been shown to significantly enhance the adhesion to brass-coated or zinc-coated metal reinforcing members after vulcanization. google.com

Advanced Oxidation Processes Catalyzed by this compound Complexes

Cobalt is a highly effective catalyst in Advanced Oxidation Processes (AOPs), which are powerful methods for degrading persistent organic pollutants in water. mdpi.comabpsoil.com AOPs generate highly reactive radical species to break down contaminants. mdpi.com Cobalt ions (Co²⁺) are particularly efficient at activating oxidants like peroxymonosulfate (B1194676) (PMS) and peracetic acid (PAA). mdpi.comrsc.org

The role of propionate in these systems is significant. Research has shown that small organic acids, including propionate, can substantially enhance the catalytic ability of Co²⁺ in activating PMS. sci-hub.se In one study, the addition of propionate to a Co²⁺-PMS system increased the degradation rate of the pollutant diclofenac. sci-hub.se This enhancement is attributed to the formation of cobalt-propionate complexes that facilitate the generation of powerful sulfate (B86663) radicals (SO₄•⁻), the primary reactive species responsible for pollutant degradation. sci-hub.se

Electrochemical Behavior and Analytical Methodologies

Voltammetric Studies of Cobalt(II) Propionate (B1217596) Complexes

The voltammetric behavior of cobalt(II) is significantly influenced by its coordination environment, including the presence of ligands like propionate. While specific studies on the voltammetry of simple cobalt(II) propionate in solution are not extensively detailed in the provided literature, the principles of its electrochemical behavior can be understood from studies using propionate-derivative-modified electrodes.

In such systems, the voltammetric response is governed by the formation of a cobalt complex at the electrode surface. For instance, at a carbon paste electrode modified with a Zn/Al-2(3-chlorophenoxy)propionate (Zn/Al-CPPA) nanocomposite, the presence of cobalt(II) in the solution leads to the appearance of distinct anodic and cathodic peaks in the cyclic voltammogram, which are absent at an unmodified electrode. researchgate.netelectrochemsci.org This indicates that the electrochemical process is mediated by the complexation of Co(II) with the propionate derivative on the electrode. electrochemsci.org

Adsorption/Complexation: (Co²⁺)ₛₒₗ + (Modifier)ₛᵤᵣ₋ → (Co²⁺-Modifier)ₐᏧₛₒᵣᵦ

Reduction: (Co²⁺-Modifier)ₐᏧₛₒᵣᵦ + 2e⁻ → (Co⁰-Modifier)ₐᏧₛₒᵣᵦ

Oxidation (Stripping): (Co⁰-Modifier)ₐᏧₛₒᵣᵦ - 2e⁻ → (Modifier)ₛᵤᵣ₋ + (Co²⁺)ₛₒₗ/ₛᵤᵣ₋

The separation between the anodic and cathodic peak potentials (ΔEp) provides insight into the reversibility of the redox process. In the case of the Zn/Al-CPPA modified electrode, the observed increase in ΔEp suggests a quasi-reversible behavior for the Co(II)/Co(0) redox couple at the electrode surface. researchgate.net The peak currents are influenced by various factors, including the pH of the supporting electrolyte and the scan rate, which affect both the complex formation and the kinetics of the electron transfer. electrochemsci.org

Development of Chemically Modified Electrodes for Cobalt(II) Sensing

The development of chemically modified electrodes (CMEs) is a key area of research for enhancing the sensitivity and selectivity of electrochemical sensors. For cobalt(II) detection, electrodes modified with ligands capable of forming stable complexes with the metal ion are particularly effective.

A notable example is the creation of a pencil-based renewable carbon paste electrode (CPE) modified with a Zn/Al-2(3-chlorophenoxy)propionate (Zn/Al-CPPA) nanocomposite. researchgate.netelectrochemsci.org This modifier acts as an effective ionophore, selectively binding Co(II) ions and facilitating their electrochemical detection. electrochemsci.org

The fabrication of this CME involves mixing graphite (B72142) powder (from a pencil lead), a paraffin (B1166041) oil binder, and the Zn/Al-CPPA nanocomposite modifier. researchgate.netelectrochemsci.org The performance of the electrode is highly dependent on the percentage of the modifier in the paste. Research has shown that a composition of 7.5% Zn/Al-CPPA nanocomposite provides the optimal voltammetric response, yielding the highest peak currents. researchgate.netresearchgate.net Higher concentrations can lead to a decrease in conductivity and active sites at the electrode surface, thus reducing the signal. researchgate.net

The advantages of such a modified electrode include:

High Sensitivity: The preconcentration of Co(II) via complexation at the electrode surface significantly enhances the signal. researchgate.net

Renewable Surface: The electrode surface can be easily renewed by simple mechanical polishing, which provides good reproducibility and longevity. researchgate.netelectrochemsci.org

Low Cost and Ease of Preparation: The use of pencil lead and straightforward mixing procedures makes the electrode fabrication accessible and inexpensive. researchgate.net

The interaction between Co(II) and the propionate derivative modifier at the electrode surface is crucial for the sensor's function, demonstrating a practical application of cobalt-propionate complexation chemistry in analytical science. electrochemsci.org

Electroanalytical Techniques for Cobalt Determination

Cyclic voltammetry (CV) is a primary electroanalytical technique used for the determination of cobalt(II) with chemically modified electrodes. electrochemsci.org This method involves scanning the potential of a working electrode and measuring the resulting current, providing information about the redox processes occurring at the electrode surface.

In the context of the Zn/Al-CPPA modified CPE, several experimental parameters must be optimized to achieve the best analytical performance for Co(II) determination. These include the composition of the electrode, the type and pH of the supporting electrolyte, and the scan rate. researchgate.netelectrochemsci.org

Optimized Conditions for Cobalt(II) Determination using Zn/Al-CPPA Modified CPE

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Modifier Composition | 7.5% (w/w) Zn/Al-CPPA | Balances the number of active sites for Co(II) complexation with the electrical conductivity of the paste. researchgate.netresearchgate.net |

| Supporting Electrolyte | 0.1 M Sodium Acetate (B1210297) | Provides the highest peak current and best peak shape compared to other electrolytes like KCl, KNO₃, and LiCl. electrochemsci.org |

| pH of Electrolyte | 8.0 | Maximizes the complex formation between Co(II) and the modifier at the electrode surface, leading to the highest peak current. electrochemsci.org |

| Scan Rate | 100 mV/s | Offers a good balance between signal intensity and analysis time. researchgate.netelectrochemsci.org |

Under these optimized conditions, the sensor exhibits a linear response to cobalt(II) concentrations over a wide range, from 1x10⁻⁸ M to 1x10⁻³ M. researchgate.netnanobe.orgsemanticscholar.org The method demonstrates a low limit of detection, calculated to be 1.26 x 10⁻⁸ M, making it suitable for trace analysis of cobalt in various samples, such as water. researchgate.netnanobe.orgsemanticscholar.org The high sensitivity, broad linear range, and ease of use highlight the effectiveness of combining chemically modified electrodes with voltammetric techniques for metal ion analysis. researchgate.netelectrochemsci.org

Theoretical and Computational Investigations of Cobalt Propionate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a primary computational method for investigating transition metal complexes due to its favorable balance of accuracy and computational cost. frontiersin.org It allows for the detailed study of electronic structures, reaction energies, and spectroscopic properties of systems containing cobalt. nih.govrsc.org

DFT and its time-dependent extension (TD-DFT) are instrumental in elucidating the electronic makeup and predicting the spectroscopic signatures of cobalt complexes. For instance, a combined experimental and computational study on a large self-assembled cobalt(II) complex containing methyl propionate (B1217596) substitutions utilized DFT to investigate its electronic structure and optical properties. acs.org The calculations provided detailed assignments for the vibrational absorption bands observed in Infrared (IR) and Raman spectra, showing excellent agreement with experimental data. acs.org Such studies often compare different basis sets and functionals to optimize the calculated geometries and ensure the reliability of the predicted properties, such as Co-N bond lengths and angles. acs.org

Further DFT investigations on cobalt phosphide (B1233454) clusters have demonstrated the ability to tailor magnetic and spectroscopic characteristics by doping with non-metallic atoms. rsc.org These calculations reveal how the geometry, stability, and electronic structure evolve, with molecular orbital analysis providing deep insights into the magnetic behavior originating from the d-orbitals of cobalt atoms. rsc.org The simulation of IR and Raman spectra for these novel clusters establishes a theoretical foundation for interpreting their properties. rsc.org

| Computational Method | System Studied | Properties Investigated | Key Finding | Reference |

|---|---|---|---|---|

| DFT / TD-DFT | Self-assembled Co(II) complex with methyl propionate groups | Electronic structure, optical properties, IR/Raman spectra | Calculated spectra showed excellent agreement with experiment, allowing for detailed vibrational band assignment. | acs.org |

| DFT | Cobalt(II)tris(2,2′-bipyridine) | Geometric, energetic, and optical properties of high- and low-spin states | Calculated absorption and circular dichroism spectra agreed well with experimental results, validating the method for spin-crossover complexes. | unige.ch |

| DFT | Cobalt phosphide clusters (Co₄Pₙ) | Geometry, stability, electronic structure, magnetic properties | Revealed a core-shell structure and a well-defined superatomic orbital arrangement, explaining the magnetic behavior. | rsc.org |

DFT calculations are crucial for mapping the potential energy surface of chemical reactions, identifying stable intermediates, and characterizing the transition states that connect them. This is particularly important for understanding spin-crossover phenomena in cobalt(II) complexes, where the energy difference between high-spin (HS) and low-spin (LS) states is critical. unige.ch

Studies on complexes like [Co(tpy)₂]²⁺ (tpy = terpyridine) and [Co(bpy)₃]²⁺ (bpy = 2,2'-bipyridine) have shown that while most DFT functionals can correctly predict the structure in either spin state, the calculated energy difference between them can be highly dependent on the chosen functional. unige.chnih.gov For example, semilocal functionals may fail to predict the correct HS ground state, whereas hybrid functionals tend to overestimate its stability. unige.ch Despite these challenges, DFT can accurately predict trends, such as the change in spin-state energetics upon ligand substitution. nih.gov By anchoring these calculations to a system with a known, highly accurate energy difference, DFT can provide reliable energetic data for a series of related complexes. nih.gov In catalytic cycles, DFT is used to calculate the relative energies of all intermediates and transition states, providing a complete energy profile for the reaction pathway. chinesechemsoc.org

Reaction Mechanism Elucidation

Computational studies are central to unraveling the complex, multi-step mechanisms of cobalt-catalyzed organic reactions. By modeling the interactions between the catalyst, substrates, and intermediates, researchers can gain a step-by-step understanding of the reaction pathway.

Cobalt catalysts, often generated from precursors like cobalt propionate, are versatile tools in organic synthesis for reactions involving C-H activation and the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org DFT calculations have been instrumental in clarifying the mechanisms of these transformations.

For example, in the cobalt-catalyzed hydroarylation of alkenes and alkynes, computational studies support mechanisms involving a concerted metallation-deprotonation step to form a cobaltacycle intermediate. beilstein-journals.org Similarly, for the synthesis of planar chiral ferrocene (B1249389) derivatives, a combination of experimental and computational studies elucidated the catalytic cycle, identifying the turnover-limiting step as the migratory insertion of the Co-C bond into a C=C double bond. chinesechemsoc.org In the synthesis of 8-membered heterocyclic enol ethers, DFT calculations supported a unique mechanism involving a cobalt(III)-carbene radical intermediate that undergoes an intramolecular hydrogen atom transfer (HAT) followed by a radical-rebound process to form the C-O bond. acs.org These computational insights are critical for rational catalyst design and reaction optimization. frontiersin.org

The formation and cleavage of the cobalt-carbon (Co-C) bond are fundamental steps in many organocobalt-mediated reactions and catalytic cycles. researchgate.net Understanding the energetics and mechanism of Co-C bond activation is therefore of paramount importance. Computational studies provide quantitative insights into this process.

Spectroscopic and DFT studies of a formally cobalt(IV)-alkyl complex, a key intermediate in oxidative metal-hydrogen atom transfer (MHAT) catalysis, revealed an "inverted ligand field" where the Co-C bond has significant Co δ−–Cδ+ character. nsf.gov This unusual electronic structure stabilizes the high oxidation state and explains the electrophilic reactivity at the alkyl group. nsf.gov In other work, computational methods were used to estimate the Co-C bond dissociation energy (BDE) in an alkoxycarbonylcobalt(III) complex for the first time, providing a quantitative measure of the bond's strength. researchgate.net In the context of cobalamin (Vitamin B₁₂) dependent enzymes, combined spectroscopic and computational approaches have been used to probe how the enzyme environment facilitates the homolytic cleavage of the Co-C bond, a reaction accelerated by about 12 orders of magnitude compared to the uncatalyzed process. researcher.lifeacs.org

| Cobalt System | Reaction / Process | Computational Finding | Reference |

|---|---|---|---|

| (salen)Co(isopropyl) cation | Oxidative MHAT Catalysis | DFT and NBO analysis revealed an "inverted ligand field" with 68% Co character in the Co-C bond of the Co(IV) state. | nsf.gov |

| Alkoxycarbonylcobalt(III) porphyrin | C-O Bond Activation | Computational methods provided an estimate for the Co-C bond dissociation energy of 39.8 kcal/mol. | researchgate.net |

| Adenosylcobalamin (AdoCbl) | Enzyme-catalyzed Co-C bond homolysis | QM/MM computations identified key cofactor/enzyme interactions that contribute to the dramatic rate acceleration of Co-C bond cleavage. | researcher.lifeacs.org |

Beyond determining static energy profiles, computational chemistry can predict the actual rates of chemical reactions. This is achieved by combining DFT-calculated activation energies with statistical rate theories, such as Transition State Theory (TST). chemrxiv.org The Eyring–Polanyi equation relates the Gibbs free energy of activation (ΔG‡) to the rate constant (k) for an elementary reaction step. nih.gov

For complex catalytic cycles like the cobalt-catalyzed hydroformylation of alkenes, researchers calculate the rate constants for each individual elementary step. chemrxiv.orgresearchgate.net These constants are then used to build a system of differential equations that describe the concentration changes of all species over time. nih.gov Solving these equations through numerical integration yields a full kinetic model of the reaction network. chemrxiv.org This allows for direct comparison with experimental data and provides detailed insights into rate-limiting steps and factors controlling selectivity. researchgate.net While DFT calculations have inherent errors, the resulting kinetic models often capture the qualitative behavior of the system correctly and can quantitatively match experimental results after minor adjustments to the energies of key transition states. chemrxiv.org This predictive power is a grand challenge in computational catalysis and represents the frontier of the field. frontiersin.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the complex intermolecular interactions within this compound systems at an atomistic level. dovepress.com These simulations model the dynamic behavior of atoms and molecules over time, providing insights into the forces that govern the structure and properties of the material. While specific, extensive MD studies focused exclusively on this compound are not widely published, the principles and findings from simulations of related cobalt carboxylate and organometallic systems offer a strong basis for understanding its intermolecular behavior.

The primary intermolecular forces at play in this compound systems, which can be elucidated through MD simulations, include:

Ion-Dipole and Dipole-Dipole Interactions: In the presence of polar solvents like water, significant ion-dipole interactions occur between the charged cobalt ion and the water molecules. tandfonline.com The propionate ligands themselves possess polar carbonyl groups, leading to dipole-dipole interactions between adjacent molecules.

Hydrogen Bonding: In hydrated forms of this compound or in aqueous solutions, hydrogen bonds would form between the water molecules and the carboxylate oxygen atoms of the propionate ligands. bohrium.comresearchgate.net MD simulations can quantify the number, lifetime, and geometry of these hydrogen bonds, which are crucial for understanding solubility and the structure of hydrated crystals.

Theoretical studies on related systems provide a framework for what to expect in simulations of this compound. For instance, MD simulations of cobalt-based layered double hydroxides with intercalated carboxylate anions have demonstrated how the orientation and interactions of the carboxylate groups are influenced by hydration levels. bohrium.com These studies use force fields like AMBER and ClayFF to model the interatomic potentials. tandfonline.combohrium.com

Furthermore, advanced computational methods have been developed to more accurately model the strong interactions between carboxylate ligands and cobalt surfaces. The Gaussian Lennard-Jones (GLJ) potential, for example, has been employed to overcome the limitations of standard force fields in capturing the strong adsorption of carboxylates on metal surfaces. researchgate.netdntb.gov.ua Such an approach could be adapted to study the interactions in bulk this compound or its behavior at interfaces.

Simulations of cobalt nanoparticles protected by carboxylic acid ligands have also provided insights into how ligand density and arrangement affect the system's properties, highlighting the importance of the collective interactions between the organic ligands and the metal core. rsc.org These findings underscore the complex interplay of various intermolecular forces that dictate the structure and dynamics of cobalt-carboxylate systems.

A hypothetical MD simulation of this compound would likely involve defining a simulation box containing multiple this compound units, possibly with solvent molecules. The interactions would be modeled using a suitable force field, and the system's trajectory would be calculated over nanoseconds. Analysis of these trajectories would reveal key structural and dynamic information.

Table 1: Key Intermolecular Interactions in this compound Systems Investigated by Molecular Dynamics

| Interaction Type | Interacting Moieties | Significance in this compound Systems |

| Coordination Bonding | Co(II) ions and Propionate Oxygen Atoms | Defines the primary structure of the complex. |

| Ion-Dipole | Co(II) ions and Polar Solvents (e.g., Water) | Influences solubility and solution-phase structure. tandfonline.com |

| Hydrogen Bonding | Propionate Oxygen Atoms and Hydrogen-bond Donors (e.g., Water) | Critical for the structure of hydrated forms and aqueous solutions. bohrium.comresearchgate.net |

| Van der Waals Forces | All atoms, particularly between propionate alkyl chains | Governs molecular packing and contributes to cohesive energy. rsc.org |

By applying and extending the methodologies used for similar cobalt and carboxylate systems, molecular dynamics simulations can provide a detailed, dynamic picture of the intermolecular interactions that are fundamental to the chemical and physical properties of this compound.

Environmental Transformation and Fate of Cobalt Propionate

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-living environmental factors such as water and light.

Sunlight can be a significant driver of chemical transformation in the environment. While direct photolysis studies on cobalt propionate (B1217596) are not extensively documented, the photochemical behavior of cobalt(II) complexes provides insight into potential mechanisms. The absorption of light can induce the formation of a cobalt(II)-ligand radical pair, which can lead to subsequent decomposition reactions. core.ac.uk

Furthermore, cobalt ions are known to be photocatalytically active. Studies on various cobalt-based systems show that Co²⁺ can be oxidized to Co³⁺ through processes initiated by visible or UV light. rsc.orgnih.govnsf.gov This can occur in the presence of photosensitizers or semiconductors, or through the light-activated decomposition of other substances, such as peroxymonosulfate (B1194676), a process where cobalt's catalytic ability is enhanced. researchgate.net This redox cycling of the cobalt ion, driven by photochemical processes, could facilitate the oxidative degradation of the associated propionate ligand in the environment.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial pathway for the breakdown of the propionate component of cobalt propionate, with cobalt itself playing a vital role as a micronutrient.

Propionate is a key intermediate in the anaerobic digestion of complex organic matter. However, its accumulation can inhibit methanogenesis and lead to process failure. ljmu.ac.uk The degradation of propionate is carried out by specific groups of bacteria, known as syntrophic propionate-oxidizing bacteria (SPOB). researchgate.net

Research has demonstrated that the rate of propionate degradation can be significantly limited by the lack of essential trace elements, including cobalt. Studies have shown that supplementing anaerobic systems with cobalt can dramatically increase the rate of propionate utilization. For instance, the addition of cobalt, along with other metals like iron and nickel, was found to nearly double the propionate degradation rate compared to control systems without supplementation. researchgate.netberkeley.edu This enhancement is attributed to cobalt's role as a growth factor for the acetogenic microbes that convert propionate to acetate (B1210297). researchgate.net

| Substrate | Nutrient Supplementation | Observed Effect | Reference |

|---|---|---|---|

| Propionate | Iron (10 mg/L), Cobalt (1 mg/L), Nickel (1 mg/L) | Propionate utilization rate was approximately doubled compared to the control. | researchgate.net |

| Propionate | Yeast Extract (100 mg/L) | Propionate utilization rate was approximately doubled compared to the control. | researchgate.net |

| Propionate Degradation | Combination of nutrient supplementation, specific reactor configuration, and microbial consortia proximity | Increased the maximum organic loading rate (OLR) and F/M ratio by up to 2300%. | berkeley.edu |

Cobalt is an essential micronutrient for several key microbial groups involved in anaerobic digestion, particularly methanogenic archaea and acetogenic bacteria. publisherspanel.comfrontiersin.org Its fundamental role lies in its function as a metal cofactor in critical enzymes that catalyze reactions in the anaerobic food web.

The most well-known function of cobalt is as the central atom in corrinoids, a group of cofactors that includes the vital vitamin B12. researchgate.net These cofactors are indispensable for methyltransferase enzymes, which catalyze the transfer of methyl groups—a central step in the formation of methane (B114726). publisherspanel.com Cobalt-containing enzymes are required by both major pathways of methanogenesis:

Acetoclastic Methanogenesis: The conversion of acetate to methane.

Hydrogenotrophic Methanogenesis: The reduction of carbon dioxide to methane.

Advanced Materials Science Applications Derived from Cobalt Propionate

Precursors for Nanostructured Materials Synthesis

Cobalt propionate (B1217596) is utilized as a precursor in the synthesis of nanostructured materials through methods like thermal decomposition or solvothermal processes. The thermal decomposition of organic cobalt salts, such as carboxylates, is a common technique for producing nano-scaled cobalt materials due to its simplicity, cost-effectiveness, and the high purity of the resulting products. This process involves heating the cobalt propionate in a controlled atmosphere, which causes the organic propionate ligands to break down, leaving behind a core cobalt-based material.

The resulting nanomaterials can take various forms, including:

Cobalt Oxides: Thermal decomposition of cobalt carboxylate precursors is a well-established method for generating cobalt oxide nanoparticles, such as Co₃O₄. These oxide nanoparticles are of significant interest for their catalytic and electronic properties.

Cobalt Sulfides: this compound can be a precursor in the synthesis of cobalt sulfide (B99878) (CoS) nanoparticles. These materials are investigated for applications in catalysis and advanced battery technologies.

Cobalt Phosphides: As a cobalt source, it can be used to create cobalt phosphide (B1233454) (CoP), a material classified as a semiconductor for high-power and high-frequency applications.

The synthesis process allows for control over the properties of the final nanoparticles, such as size and morphology, which are crucial for their performance in various applications. Green chemistry approaches, which may use plant extracts as reducing and capping agents, also employ cobalt precursors to create nanoparticles with unique structures.

Table 1: Nanostructured Materials from this compound Precursors This table is interactive. You can sort and filter the data.

| Resulting Material | Chemical Formula | Key Application Area | Synthesis Method |

|---|---|---|---|

| Cobalt(II) Oxide | CoO | Catalysis, Electronics, Pigments | Thermal Decomposition |

| Cobalt Sulfide | CoS | Batteries, Catalysis | Solvothermal/Decomposition |

| Cobalt Phosphide | CoₓPᵧ | Semiconductors, Electronics | Thermal Decomposition |

Application in Coatings and Pigments

This compound serves as a precursor for producing cobalt-based pigments and additives for coatings. The controlled thermal decomposition of this compound can yield cobalt oxide (CoO), a compound used extensively for centuries as a coloring agent.

Key applications include:

Pigment Production: Cobalt oxide, derived from precursors like this compound

Biochemical Roles and Microbial Transformations of Cobalt Propionate Species

Role in Microbial Vitamin B12 Biosynthesis and Metabolism

Vitamin B12, or cobalamin, is a complex organometallic molecule that can only be synthesized by certain bacteria and archaea. wikipedia.orgmdpi.com The biosynthesis is a sophisticated process involving over 30 enzymatic steps, with the incorporation of a cobalt ion into a corrin (B1236194) ring being a critical stage. mdpi.commdpi.com Cobalt propionate (B1217596) can act as a soluble source of the essential cobalt ion for these microorganisms.

Two primary pathways for vitamin B12 biosynthesis have been identified in microbes: an aerobic pathway and an anaerobic pathway. mdpi.commdpi.com

Aerobic Pathway: Found in organisms like Pseudomonas denitrificans, this pathway is characterized by the late insertion of cobalt into the corrin macrocycle. mdpi.compnas.org

Anaerobic Pathway: Utilized by bacteria such as Propionibacterium shermanii, Salmonella typhimurium, and Bacillus megaterium, this route involves the early insertion of cobalt into a precursor molecule, precorrin-3. mdpi.commdpi.compnas.org

Propionibacterium shermanii, a notable producer of vitamin B12 for industrial applications, utilizes the anaerobic pathway where cobalt is inserted early into the biosynthetic process. mdpi.compnas.org The metabolism of these bacteria is closely linked to propionate, as they are used in propionic acid fermentation. The availability of cobalt is therefore a limiting factor for the production of vitamin B12. Once synthesized, the active forms of the coenzyme, primarily methylcobalamin (B1676134) and adenosylcobalamin, participate in crucial metabolic reactions. nih.gov Methylcobalamin is a cofactor for methyltransferase enzymes, while adenosylcobalamin is involved in isomerase reactions. nih.gov

Enzymatic Activity Modulation by Cobalt Propionate (e.g., Propionate Oxidation)